molecular formula C14H9FN2O2S B7437465 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole

2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole

Cat. No. B7437465
M. Wt: 288.30 g/mol
InChI Key: AAZCKXFPEGPKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole, also known as FNBT, is a fluorescent probe that has been widely used in scientific research. It is a small molecule that can selectively bind to specific biomolecules, such as proteins and nucleic acids, and emit fluorescence upon excitation.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole is based on its ability to selectively bind to specific biomolecules. 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole contains a fluorophore that can emit fluorescence upon excitation, and a binding moiety that can interact with the target biomolecule. Upon binding to the target biomolecule, the fluorescence of 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole is enhanced, allowing for the detection and visualization of the biomolecule.
Biochemical and Physiological Effects:
2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole has minimal biochemical and physiological effects on cells and tissues. It has been shown to be non-toxic and non-cytotoxic at concentrations commonly used in scientific research. 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole can be used in live-cell imaging without affecting cell viability or function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole in lab experiments include its high selectivity and sensitivity for specific biomolecules, its ability to label cells or tissues in vivo, and its compatibility with various imaging techniques. However, there are also some limitations to using 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole, such as its limited photostability and the potential for non-specific binding to other biomolecules.

Future Directions

There are several future directions for the use of 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole in scientific research. One direction is the development of more stable and photostable derivatives of 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole, which would allow for longer-term imaging and tracking of biological processes. Another direction is the optimization of the synthesis method to improve the yield and purity of 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole. Additionally, 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole can be used in combination with other fluorescent probes or imaging techniques to provide more comprehensive information about biological processes.

Synthesis Methods

The synthesis of 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole involves a multi-step reaction, starting from commercially available starting materials. The first step is the synthesis of 2-fluoro-4-nitroaniline, which is then reacted with 2-amino-5-methylbenzothiazole to form the intermediate product. The final step involves the cyclization of the intermediate product to form 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole. The overall yield of 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole is around 20%, and the purity can be improved by recrystallization.

Scientific Research Applications

2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole has been widely used as a fluorescent probe in various scientific research fields, such as biochemistry, cell biology, and pharmacology. It can be used to study protein-protein interactions, protein-DNA interactions, and enzyme activities. 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole can also be used to label specific cells or tissues in vivo, allowing for the visualization of biological processes in real-time. In addition, 2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole has been used as a diagnostic tool for certain diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S/c1-8-2-5-13-12(6-8)16-14(20-13)10-4-3-9(17(18)19)7-11(10)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZCKXFPEGPKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-nitrophenyl)-5-methyl-1,3-benzothiazole

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